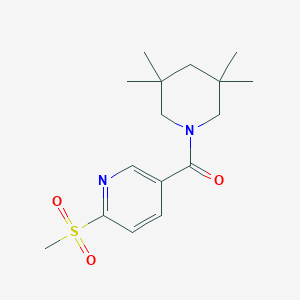
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone, also known as SMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation and migration of cancer cells. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone also has antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for the development of targeted therapies for inflammatory diseases and cancer. However, (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has limited solubility in water, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. One area of research is the development of more efficient synthesis methods to improve the yield and purity of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. Another area of research is the investigation of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in combination with other drugs or therapies for the treatment of inflammatory diseases and cancer. Additionally, the potential use of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in other diseases, such as neurodegenerative diseases, is an area of interest for future research.
Méthodes De Synthèse
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 6-methyl-3-pyridinesulfonyl chloride and 3,3,5,5-tetramethylpiperidine-1-oxyl-4-amino. The resulting product is then purified through crystallization to obtain pure (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone.
Applications De Recherche Scientifique
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-15(2)9-16(3,4)11-18(10-15)14(19)12-6-7-13(17-8-12)22(5,20)21/h6-8H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMYIDDCOKADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-5-(3,3,5,5-tetramethylpiperidine-1-carbonyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


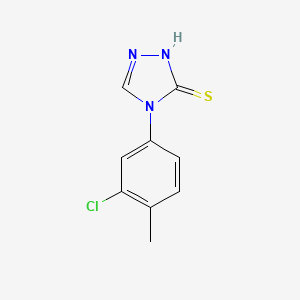
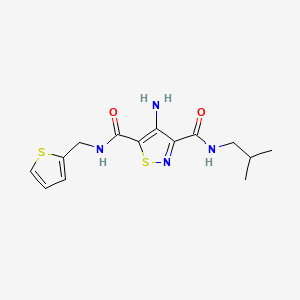
![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)
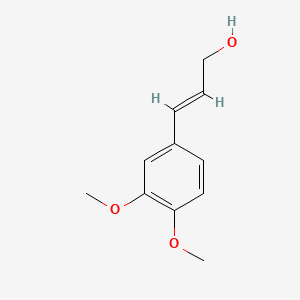
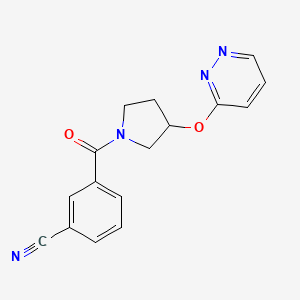
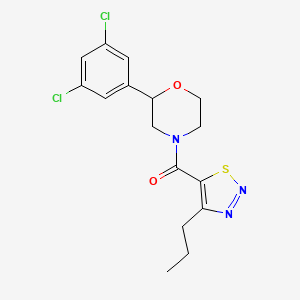
![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)
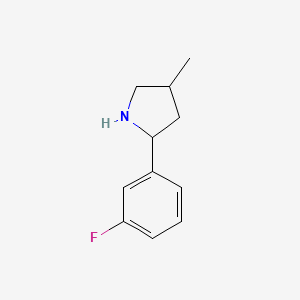

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2460582.png)
![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B2460583.png)
![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2460584.png)